molecular formula C7H4ClN3O B8704093 8-chloro-2H-pyrido[3,4-d]pyridazin-1-one

8-chloro-2H-pyrido[3,4-d]pyridazin-1-one

Cat. No.: B8704093
M. Wt: 181.58 g/mol
InChI Key: YUWKUSUNIGFYGF-UHFFFAOYSA-N
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Description

8-Chloro-2H-pyrido[3,4-d]pyridazin-1-one is a bicyclic heteroaromatic compound featuring a fused pyridine and pyridazine ring system with a chlorine substituent at position 6. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

8-chloro-2H-pyrido[3,4-d]pyridazin-1-one

InChI

InChI=1S/C7H4ClN3O/c8-5-3-9-1-4-2-10-11-7(12)6(4)5/h1-3H,(H,11,12)

InChI Key

YUWKUSUNIGFYGF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC(=O)C2=C(C=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2H-pyrido[3,4-d]pyridazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloropyridazine with 2-aminopyridine in the presence of a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2H-pyrido[3,4-d]pyridazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

8-chloro-2H-pyrido[3,4-d]pyridazin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-2H-pyrido[3,4-d]pyridazin-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, which play a role in various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key Compounds Compared :

5-Chloro-6-phenylpyridazin-3(2H)-one ()

Pyrazolo[1,2-a]pyridazin-1-one derivatives (e.g., 3,6-dimethyl-, 5-methoxy-3-methyl-, and 3,6,7-trimethyl variants) ()

Pyrrolo[3,4-d]pyridazin-1-one derivatives ()

Thieno[3,4-d]pyridazin-1-one-based disperse dyes ()

8-Chloro-6H-pyrido[2,3-d]pyridazin-5-one ()

Table 1: Structural Comparison
Compound Class Core Structure Substituents/Modifications Key Structural Features
8-Chloro-2H-pyrido[3,4-d]pyridazin-1-one Pyrido[3,4-d]pyridazinone Cl at position 8 Fused pyridine-pyridazine; planar aromatic system
5-Chloro-6-phenylpyridazin-3(2H)-one Pyridazinone Cl at position 5, phenyl at position 6 Monocyclic pyridazine; steric bulk from phenyl
Pyrazolo[1,2-a]pyridazin-1-ones Pyrazolo-pyridazinone Methyl, methoxy, or trimethyl groups Fused pyrazole-pyridazine; varied substitution patterns
Pyrrolo[3,4-d]pyridazin-1-ones Pyrrolo-pyridazinone Cyclopropyl, triazolyl, or alkyl chains Non-aromatic pyrrole ring; flexibility in side chains
Thieno[3,4-d]pyridazin-1-ones Thieno-pyridazinone Arylazo groups Thiophene ring fused with pyridazine; chromophoric properties

Key Observations :

  • The chlorine substituent in this compound likely enhances electrophilic reactivity compared to methyl or methoxy groups in pyrazolo-pyridazinones .
  • Fused pyridine-pyridazine systems (as in the target compound) exhibit greater aromatic stability than pyrrolo-pyridazinones, which have a non-planar pyrrole ring .

Comparison with Target Compound :

  • The absence of direct synthetic data for this compound suggests that methods analogous to pyridazinone alkylation () or pyrrolo-pyridazinone cyclization () may be applicable. Chlorination at position 8 would require regioselective electrophilic substitution or directed metalation.

Physicochemical Properties

Table 3: Spectral and Physical Data

Compound Melting Point (°C) IR (cm⁻¹) Key NMR Signals (δ, ppm)
3,6-Dimethylpyrazolo-pyridazinone 116 1700 (C=O), 1686 (C=N) 1.56 (s, 3H, CH₃), 5.04 (d, J=19.3 Hz)
5-Methoxy-3-methylpyrazolo-pyridazinone Oil 1644 (C=O) 3.43 (s, 3H, OCH₃), 6.04 (s, 2H)
Pyrrolo-pyridazinone 12a Triazolyl CH₂ at δ 4.2–4.5

Key Observations :

  • Chlorine substituents (as in the target compound) typically downfield-shift adjacent protons in ¹H-NMR and alter IR stretching frequencies due to electron-withdrawing effects.
  • Pyrido-pyridazinones are expected to exhibit higher melting points than pyrrolo analogs due to enhanced crystallinity from aromatic stacking.

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